Cas no 71858-91-8 (2-(5-methylpyridin-2-yl)ethan-1-ol)

2-(5-methylpyridin-2-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 5-methyl-2-Pyridineethanol
- AKOS006274083
- DA-37120
- 71858-91-8
- WCA85891
- G22228
- 2-(5-methylpyridin-2-yl)ethan-1-ol
- EN300-260677
- SCHEMBL1683332
- 2-(5-Methyl-pyridin-2-yl)-ethanol
- 2-(5-methylpyridin-2-yl)ethanol
- 831-239-6
- CS-0243201
-
- MDL: MFCD00051963
- インチ: InChI=1S/C8H11NO/c1-7-2-3-8(4-5-10)9-6-7/h2-3,6,10H,4-5H2,1H3
- InChIKey: ICXXXTMVYZOZRI-UHFFFAOYSA-N
計算された属性
- 精确分子量: 137.084063974Da
- 同位素质量: 137.084063974Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 95.3
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 33.1Ų
2-(5-methylpyridin-2-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-260677-5.0g |
2-(5-methylpyridin-2-yl)ethan-1-ol |
71858-91-8 | 95% | 5.0g |
$999.0 | 2024-06-18 | |
TRC | M328948-100mg |
2-(5-methylpyridin-2-yl)ethan-1-ol |
71858-91-8 | 100mg |
$ 95.00 | 2022-06-04 | ||
TRC | M328948-50mg |
2-(5-methylpyridin-2-yl)ethan-1-ol |
71858-91-8 | 50mg |
$ 50.00 | 2022-06-04 | ||
Enamine | EN300-260677-1.0g |
2-(5-methylpyridin-2-yl)ethan-1-ol |
71858-91-8 | 95% | 1.0g |
$240.0 | 2024-06-18 | |
Enamine | EN300-260677-2.5g |
2-(5-methylpyridin-2-yl)ethan-1-ol |
71858-91-8 | 95% | 2.5g |
$505.0 | 2024-06-18 | |
Enamine | EN300-260677-0.05g |
2-(5-methylpyridin-2-yl)ethan-1-ol |
71858-91-8 | 95% | 0.05g |
$56.0 | 2024-06-18 | |
Enamine | EN300-260677-0.25g |
2-(5-methylpyridin-2-yl)ethan-1-ol |
71858-91-8 | 95% | 0.25g |
$119.0 | 2024-06-18 | |
A2B Chem LLC | AW45286-100mg |
2-(5-methylpyridin-2-yl)ethan-1-ol |
71858-91-8 | 95% | 100mg |
$123.00 | 2024-04-19 | |
A2B Chem LLC | AW45286-500mg |
2-(5-methylpyridin-2-yl)ethan-1-ol |
71858-91-8 | 95% | 500mg |
$233.00 | 2024-04-19 | |
A2B Chem LLC | AW45286-5g |
2-(5-methylpyridin-2-yl)ethan-1-ol |
71858-91-8 | 95% | 5g |
$1087.00 | 2024-04-19 |
2-(5-methylpyridin-2-yl)ethan-1-ol 関連文献
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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8. Book reviews
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9. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
2-(5-methylpyridin-2-yl)ethan-1-olに関する追加情報
Introduction to 2-(5-methylpyridin-2-yl)ethan-1-ol (CAS No. 71858-91-8)
2-(5-methylpyridin-2-yl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 71858-91-8, is a significant compound in the realm of pharmaceutical and chemical research. This organic molecule, featuring a pyridine core with an ethyl alcohol substituent, has garnered attention due to its versatile applications in medicinal chemistry and synthetic organic chemistry. The compound's unique structural attributes make it a valuable intermediate in the development of novel therapeutic agents, particularly those targeting neurological and inflammatory disorders.
The molecular structure of 2-(5-methylpyridin-2-yl)ethan-1-ol consists of a pyridine ring substituted at the 5-position with a methyl group and at the 2-position with an ethyl alcohol (-OH) functional group. This configuration imparts distinct electronic and steric properties, enabling its utility in various chemical transformations. The presence of the hydroxyl group enhances its reactivity, making it a suitable candidate for further functionalization via esterification, etherification, or oxidation reactions. These modifications are crucial in drug design, where specific pharmacophoric elements must be incorporated to achieve desired biological activity.
In recent years, 2-(5-methylpyridin-2-yl)ethan-1-ol has been explored as a key intermediate in the synthesis of small-molecule inhibitors for enzymes involved in inflammatory pathways. For instance, studies have demonstrated its role in developing compounds that modulate the activity of cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins and play a central role in pain and inflammation. The pyridine moiety, particularly when substituted with methyl groups, is known to enhance binding affinity to biological targets, a phenomenon that has been leveraged in the design of next-generation anti-inflammatory drugs.
Moreover, the compound has shown promise in preclinical studies as a precursor for neuroactive agents. The pyridine scaffold is a common structural motif in many central nervous system (CNS) drugs due to its ability to interact with various neurotransmitter receptors and ion channels. Researchers have utilized 2-(5-methylpyridin-2-yl)ethan-1-ol to develop novel ligands for GABA-A receptors, which are involved in anxiety and sleep regulation. Preliminary findings suggest that derivatives of this compound exhibit anxiolytic properties without the sedative side effects associated with traditional benzodiazepines.
The synthesis of 2-(5-methylpyridin-2-yl)ethan-1-ol typically involves multi-step organic reactions starting from readily available pyridine derivatives. One common synthetic route includes the condensation of 5-methylpyridine with ethylene oxide followed by hydrolysis to introduce the hydroxyl group at the 2-position. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to achieve higher yields and purities. These synthetic methodologies are critical for ensuring that pharmaceutical-grade material is produced for clinical trials and commercial applications.
The pharmacological potential of 2-(5-methylpyridin-2-yl)ethan-1-ol extends beyond its role as an intermediate. The compound itself has been investigated for its antimicrobial properties, with some studies indicating activity against certain bacterial strains due to its ability to disrupt bacterial cell membranes. This dual functionality—serving as both a building block and an active agent—underscores its importance in drug discovery efforts.
In conclusion, 2-(5-methylpyridin-2-yl)ethan-1-ol (CAS No. 71858-91-8) represents a compelling compound with broad applications in pharmaceutical research. Its unique structural features enable diverse chemical modifications, making it indispensable in the synthesis of therapeutic agents targeting inflammation, neurodegenerative diseases, and infections. As research continues to uncover new biological targets and synthetic strategies, the significance of this compound is expected to grow further, solidifying its position as a cornerstone in modern medicinal chemistry.
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